4-tert-butyl-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide
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Overview
Description
4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[1-(furan-2-yl)ethyl]aniline: Shares the furan and tert-butyl groups but lacks the trifluoromethyl and imidazole rings.
tert-Butyl 1-(Furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate: Contains a furan ring and tert-butyl group but has a different core structure.
Uniqueness
4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C26H24F3N3O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide |
InChI |
InChI=1S/C26H24F3N3O3/c1-24(2,3)19-13-11-18(12-14-19)22(33)31-25(26(27,28)29)23(34)32(16-20-10-7-15-35-20)21(30-25)17-8-5-4-6-9-17/h4-15H,16H2,1-3H3,(H,31,33) |
InChI Key |
KBSRSVAZPAFVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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